molecular formula C10H24N2 B2877267 N,N-dipropylbutane-1,4-diamine CAS No. 30321-63-2

N,N-dipropylbutane-1,4-diamine

Cat. No.: B2877267
CAS No.: 30321-63-2
M. Wt: 172.316
InChI Key: GLDVKMPSACNWFV-UHFFFAOYSA-N
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Description

N,N-dipropylbutane-1,4-diamine is an organic compound with the molecular formula C10H24N2 It is a diamine, meaning it contains two amine groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dipropylbutane-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of butane-1,4-diamine with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Butane-1,4-diamine and propyl halides (e.g., propyl bromide or propyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The butane-1,4-diamine is dissolved in a suitable solvent (e.g., ethanol or methanol), and the propyl halide is added dropwise. The mixture is then heated under reflux for several hours.

    Isolation: After the reaction is complete, the product is isolated by extraction and purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dipropylbutane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the amine groups to primary amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines or other reduced derivatives.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N,N-dipropylbutane-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amine oxidase enzymes.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dipropylbutane-1,4-diamine involves its interaction with specific molecular targets, such as amine oxidase enzymes. The compound can inhibit the activity of these enzymes, leading to changes in cellular processes and metabolic pathways. This inhibition is due to the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylbutane-1,4-diamine
  • N,N-diethylbutane-1,4-diamine
  • N,N-dipropylpentane-1,5-diamine

Uniqueness

N,N-dipropylbutane-1,4-diamine is unique due to its specific alkyl chain length and the positioning of the amine groups. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N',N'-dipropylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-3-8-12(9-4-2)10-6-5-7-11/h3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDVKMPSACNWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

30 g (0.178 mol) of 4-dipropylaminobutyronitrile (3) was charged in a 500 ml three-necked flask, 150 ml of ethanol and 90 ml of a 1N sodium hydroxide aqueous solution was added thereto, and the mixture was stirred. 3.0 g of(10 wt %) the Raney nickel prepared in Example 1 was slowly added to the solution. After replacing the atmosphere in the flask with nitrogen and then with hydrogen, the mixture was allowed to react at room temperature for seven days with stirring while using a hydrogen balloon. After confirming that the raw material content had decreased to 1% or less by GC, the reaction solution was filtered through celite and washed with 400 ml of ethanol. After concentrating the filtrate, the residue was dissolved in 400 ml of chloroform and extracted with 200 ml of water. The chloroform layer was washed with 400 ml of a saturated sodium chloride aqueous solution, dried over anhydrous sodium sulfate, and concentrated, thereby obtaining 27.8 g of a colorless oily substance (yield: 90%). The resulting substance was distilled under reduced pressure to obtain 20.5 g of 4-dipropylaminobutylamine (4) (yield: 66.7%, GC: 99%).
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Synthesis routes and methods II

Procedure details

N-(4-aminobutyl)-carbamic acid t-butyl ester (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (500 mg) was dissolved in methanol (10 ml) and then added with propionaldehyde (manufactured by Tokyo Kasei Kogyo Co., Ltd.) (0.418 ml), sodium cyanoborohydride (404 mg), and trimethyl orthoacetate (1.60 g), and the whole was stirred at room temperature for 12 hours. After completion of the reaction, the solvent was distilled off. Then, the resultant was added with chloroform, washed with distilled water and a saturated saline solution, and then dried with anhydrous sodium sulfate. After concentration and evaporation to dryness of the solution, methanol (4.0 ml) and a 4 mol/l hydrogen chloride/dioxane solution (4.0 ml) were added to the dried product and the whole was stirred at room temperature for 2 hours. After completion of the reaction, the solvent was distilled off and then dioxane was added to wash the residue, thereby obtaining a hydrochloride (654 mg) of the subject compound.
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